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Compound of Interest

Compound Name: Water-phenol-water

Cat. No.: B15414810

Technical Support Center: Phenol-Chloroform
Nucleic Acid Extraction

This guide provides troubleshooting advice and frequently asked questions to help
researchers, scientists, and drug development professionals overcome common issues
encountered during nucleic acid extraction using the phenol-chloroform method, with a specific
focus on addressing low yields.

Troubleshooting Guide: Low Nucleic Acid Yield

Low nucleic acid yield is a frequent problem in phenol-chloroform extractions. The following
section addresses common causes and provides systematic steps to identify and resolve the
issue.

Question: Why is my nucleic acid yield consistently
low?

Low nucleic acid yields can stem from several factors throughout the extraction process, from
initial sample handling to the final precipitation step. Below is a systematic guide to
troubleshooting the most common causes.

1. Incomplete Cell Lysis or Sample Homogenization:
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e Problem: The nucleic acids cannot be released if the cells or tissue are not thoroughly
broken down.

» Solution: Ensure complete homogenization of tissues, potentially by grinding in liquid
nitrogen, and allow for sufficient incubation time with lysis buffer.[1] For cultured cells, ensure
the cell pellet is fully resuspended in the lysis buffer. The addition of proteinase K can aid in
breaking down cellular proteins and inactivating nucleases.[1]

2. Incorrect Phenol pH:

o Problem: The pH of the phenol solution is critical for separating DNA and RNA. Acidic phenol
(pH ~4-5) will cause DNA to partition into the organic phase, leading to its loss, while RNA
remains in the aqueous phase.[2][3] For DNA extraction, the phenol should be buffered to a
pH of 7.9-8.2.[4][5]

» Solution: Always use phenol equilibrated to the correct pH for your target nucleic acid. You
can check the pH of your buffered phenol by diluting an aliquot in 45% methanol and using a
standard pH meter.[2][4]

3. Formation of a Thick or Inseparable Interphase:

o Problem: A thick, fuzzy layer between the aqueous and organic phases, known as the
interphase, contains denatured proteins and can trap nucleic acids.[2]

e Solution:

o Ensure complete protein denaturation by including proteases like Proteinase K in your
lysis buffer.

o When pipetting the aqueous phase, be careful to avoid aspirating any of the interphase
material.[1] Leaving a small amount of the aqueous phase behind is preferable to
contaminating your sample.

o The addition of chloroform and isoamyl alcohol helps to reduce the formation of the
interphase.[2]

4. Inefficient Nucleic Acid Precipitation:
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» Problem: The final ethanol or isopropanol precipitation step is crucial for concentrating the
nucleic acids. Incomplete precipitation will result in a low yield.

e Solution:

o Salt Concentration: Ensure the correct concentration of salt (e.g., sodium acetate,
ammonium acetate) is added to the aqueous phase before adding alcohol.[6] The positive
ions from the salt neutralize the negative charge of the nucleic acid backbone, allowing
them to precipitate.

o Alcohol Volume: Use the correct volume of ice-cold ethanol (2-2.5 volumes) or isopropanol
(0.6-1 volume).[6]

o Incubation: For low concentrations of nucleic acids, increase the precipitation time by
incubating at -20°C or -80°C.[1]

o Co-precipitants: Consider using a co-precipitant like glycogen, which can help to visualize
the pellet and improve the recovery of small amounts of nucleic acids.[5]

5. Loss of Pellet:

e Problem: The nucleic acid pellet can be loose and easily dislodged and lost during the
washing steps.

e Solution:
o After centrifugation, carefully decant the supernatant without disturbing the pellet.
o When washing with 70% ethanol, add the ethanol gently to the side of the tube.

o Be mindful of the pellet's location in the tube throughout the washing and drying steps. A
quick spin after adding the wash solution can help re-pellet any dislodged nucleic acid.

Troubleshooting Decision Tree

This decision tree can help you systematically identify the source of your low yield.
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Caption: Troubleshooting decision tree for low nucleic acid yield.

Frequently Asked Questions (FAQs)

Q1: What are the expected nucleic acid yields from different sample types using the phenol-
chloroform method?

Al: Nucleic acid yields can vary significantly depending on the starting material, its quality, and
the specific protocol used. The following table provides a general overview of expected yields.
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. Expected DNA Expected RNA
Sample Type Starting Amount . .
Yield Yield

Mammalian Blood 1mL 10 - 40 pg 1-10pug
Mammalian Tissue 25 mg 10 - 50 pg 10 - 100 pg
Cultured Mammalian

1 x 108 cells 5-10 g 10 - 20 ug
Cells
Plant Leaves 100 mg 1-20ug 5-100 pg
Bacteria (E. coli) 1 mL overnight culture  5-10 g 20 - 40 ug

Q2: What is the purpose of each component in the phenol:chloroform:isoamyl alcohol mixture?
A2:
e Phenol: Denatures proteins, causing them to precipitate out of the aqueous solution.[6]

o Chloroform: Increases the density of the organic phase, which helps in a cleaner separation
of the aqueous and organic phases.[2] It also helps to solubilize lipids.

o Isoamyl Alcohol: Acts as an anti-foaming agent and helps to further stabilize the interface
between the two phases.[7]

Q3: My 260/280 ratio is low. What does this indicate and how can | fix it?

A3: Alow 260/280 ratio (below ~1.8 for DNA and ~2.0 for RNA) typically indicates protein
contamination.

o Cause: Incomplete protein denaturation and removal during the phenol extraction.
e Solution:

o Ensure a sufficient volume of lysis buffer with proteinase K was used and incubated for the
appropriate time.

o Repeat the phenol:.chloroform extraction on the aqueous phase.
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o Be extremely careful to avoid the interphase when collecting the aqueous phase.
Q4: My 260/230 ratio is low. What does this indicate and how can | fix it?

A4: A low 260/230 ratio (below ~1.8) often points to contamination with residual phenol,
guanidine salts (if used in the lysis buffer), or carbohydrates.

o Cause: Carryover of phenol or salts from the extraction and precipitation steps.
e Solution:

o After the phenol:chloroform extraction, perform a chloroform-only extraction to remove
residual phenol.[2]

o Ensure the pellet is washed thoroughly with 70% ethanol to remove residual salts.

o Make sure the pellet is completely dry before resuspension, but do not over-dry as this
can make it difficult to dissolve.

Experimental Protocols

Standard Phenol-Chloroform-lsoamyl Alcohol (PCI) DNA
Extraction from Mammalian Cells

e Cell Lysis:
o Start with a pellet of up to 107 mammalian cells.

o Resuspend the cell pellet in 500 pL of Lysis Buffer (100 mM Tris-HCI pH 8.0, 200 mM
NaCl, 1% SDS, 5 mM EDTA).

o Add 10 pL of Proteinase K (20 mg/mL) and incubate at 55°C for 1-3 hours with occasional
mixing.[1]

¢ Phenol-Chloroform Extraction:

o Add an equal volume (500 uL) of phenol:chloroform:isoamyl alcohol (25:24:1), pH 8.0.[8]
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o Vortex vigorously for 30 seconds to create an emulsion.

o Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[1]

Aqueous Phase Collection:

o Carefully transfer the upper agueous phase to a new microcentrifuge tube, avoiding the
interphase and the lower organic phase.[8]

Chloroform Extraction (Optional but Recommended):

o Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

o Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

o Transfer the upper aqueous phase to a new tube.

DNA Precipitation:

o Add 1/10th volume of 3 M sodium acetate (pH 5.2).[9]

o Add 2-2.5 volumes of ice-cold 100% ethanol.

o Invert the tube several times to mix and incubate at -20°C for at least 1 hour (or overnight
for higher yields).[1][8]

Pelleting and Washing:

o

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.[9]

[¢]

Carefully decant the supernatant.

[¢]

Wash the pellet with 1 mL of 70% ethanol.

[e]

Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

o

Carefully decant the ethanol and remove any remaining liquid with a pipette.

Resuspension:
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o Air-dry the pellet for 5-10 minutes. Do not over-dry.

o Resuspend the DNA in an appropriate volume of TE buffer (10 mM Tris-HCI pH 8.0, 1 mM
EDTA) or nuclease-free water.[9]

Phenol-Chloroform Extraction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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